molecular formula C10H10BrCl B13347187 1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene

1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene

Cat. No.: B13347187
M. Wt: 245.54 g/mol
InChI Key: LSBXKYHZZXYRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene is an organic compound that features a cyclopropyl group attached to a benzene ring with a bromomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of molecular bromine (Br2) or copper (II) bromide (CuBr2) as brominating agents . The reaction is carried out in the presence of a base such as triethylamine (Et3N) to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of cyclopropylmethyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene involves the formation of reactive intermediates, such as cyclopropylmethyl cations or radicals, which can interact with various molecular targets. These intermediates can undergo further reactions, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)cyclopropane: Similar structure but lacks the chlorobenzene ring.

    4-Chlorobenzyl bromide: Contains a benzyl bromide group instead of a bromomethyl cyclopropyl group.

    Cyclopropylmethyl chloride: Similar cyclopropylmethyl group but with a chloride substituent instead of bromine.

Properties

Molecular Formula

C10H10BrCl

Molecular Weight

245.54 g/mol

IUPAC Name

1-[2-(bromomethyl)cyclopropyl]-4-chlorobenzene

InChI

InChI=1S/C10H10BrCl/c11-6-8-5-10(8)7-1-3-9(12)4-2-7/h1-4,8,10H,5-6H2

InChI Key

LSBXKYHZZXYRLR-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=C(C=C2)Cl)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.